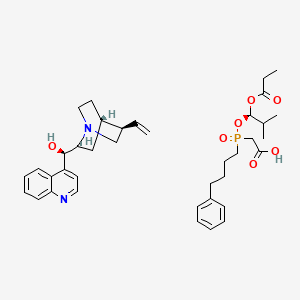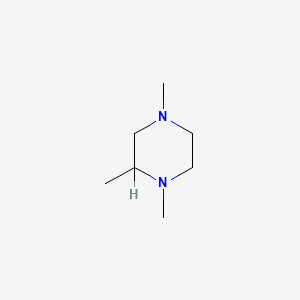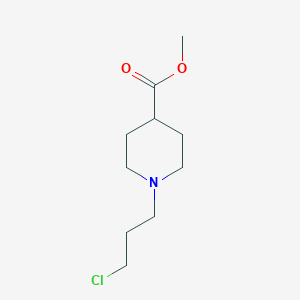
Nandrolone-3,4-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PERMIT REQUIRED – PLEASE CONTACT US DIRECTLY
Applications De Recherche Scientifique
1. Influence on Metabolite Excretion in Athletes
A study by Baume et al. (2005) found that after ingestion of 3,4-13C2-nandrolone, its metabolites could be detected for up to six days. However, exhaustive exercises did not significantly influence the concentration of these metabolites in urine in athletes (Baume et al., 2005).
2. Monitoring Endogenous Steroid Profile Disruption
Kaabia et al. (2014) developed a strategy to profile endogenous steroids in nandrolone-treated and non-treated equines. This study helped in efficiently detecting nandrolone misuse in horses, highlighting its application in doping control (Kaabia et al., 2014).
3. Endogenous Production and Metabolic Regulation
Research by Reznik et al. (2001) indicated the endogenous production of nandrolone metabolites in humans. The study also explored the impact of insulinic stress and human chorionic gonadotropin (hCG) on nandrolone metabolism, contributing to understanding its biosynthesis and regulation (Reznik et al., 2001).
4. Carbon Isotope Ratios in Doping Detection
Brailsford et al. (2018) investigated the δ13C values of nandrolone and testosterone products. This study is significant in the anti-doping community for differentiating between administration of synthetic preparations and endogenous steroid production (Brailsford et al., 2018).
5. Impact on Stem Cell-Like Phenotype in Hepatocarcinoma
A study by Agriesti et al. (2020) showed that nandrolone can induce a stem cell-like phenotype in human hepatocarcinoma-derived cells, affecting mitochondrial respiratory activity. This research provides insights into the potential risks associated with chronic nandrolone administration (Agriesti et al., 2020).
6. Detection Methods in Human Urine
Buiarelli et al. (2010) developed methods for determining nandrolone metabolites in human urine, comparing liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry. This research aids in enhancing the accuracy of doping control analyses (Buiarelli et al., 2010).
Propriétés
Numéro CAS |
2952-73-6 |
|---|---|
Nom du produit |
Nandrolone-3,4-13C2 |
Formule moléculaire |
C1613C2H26O2 |
Poids moléculaire |
276.38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)

![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)



![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)